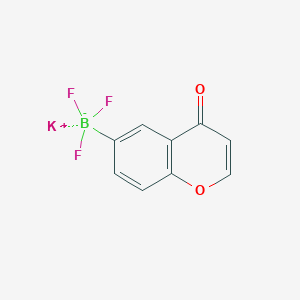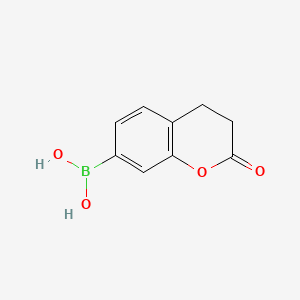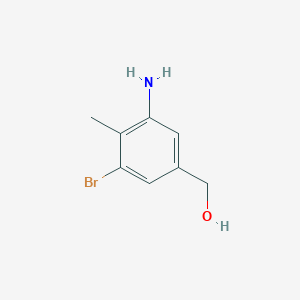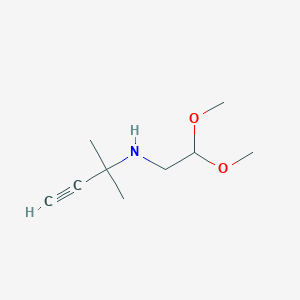
Potassium trifluoro(4-oxo-4H-chromen-6-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the chromenyl group adds unique properties to this compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide typically involves the reaction of 4-oxo-4H-chromen-6-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted chromenyl derivatives.
Applications De Recherche Scientifique
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide involves its ability to participate in cross-coupling reactions. The boron center acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The chromenyl group can interact with various molecular targets, potentially influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Uniqueness
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide is unique due to the presence of the chromenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Propriétés
Formule moléculaire |
C9H5BF3KO2 |
|---|---|
Poids moléculaire |
252.04 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-oxochromen-6-yl)boranuide |
InChI |
InChI=1S/C9H5BF3O2.K/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-5H;/q-1;+1 |
Clé InChI |
ZYBBNNVDFIMBBE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)OC=CC2=O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)


![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)


![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)






